
(R)-2-((4-(Trifluorometil)fenoxi)metil)oxirano
Descripción general
Descripción
“®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” is a chemical compound that is related to Fluoxetine Hydrochloride . Fluoxetine Hydrochloride contains NLT 98.0% and NMT 102.0% of fluoxetine hydrochloride (C17H18F3NO·HCl), calculated on the anhydrous basis .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The synthesis of such compounds involves various methods and techniques .Molecular Structure Analysis
The molecular structure of “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” can be analyzed using techniques such as 19F-centered NMR . This technique uses 19F as the focal point of the process and consists of a complementary set of broadband, phase-sensitive NMR experiments .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” can be analyzed using various techniques . For example, Photoelectron circular dichroism (PECD) is a technique used for chiral differentiation .Aplicaciones Científicas De Investigación
Sustituciones de Prolina
El grupo trifluorometilo, como en “(R)-2-((4-(Trifluorometil)fenoxi)metil)oxirano”, se ha utilizado en sustituciones de prolina. La prolina es un aminoácido único que exhibe una variedad de funciones en contextos biológicos . El grupo trifluorometilo se puede utilizar para etiquetar la prolina, ofreciendo una nueva área de aplicación de investigación . Este etiquetado evita la falta de reporteros comunes de NH-NMR en fragmentos peptídicos-prolílicos .
Etiquetado RMN
El grupo trifluorometilo se ha utilizado en el etiquetado RMN. Se ha estudiado el uso de prolinas sustituidas con CF3 en el etiquetado RMN, y los resultados revelan factores significativos a considerar con el uso de prolinas sustituidas con CF3 en el etiquetado RMN .
Mejora de las Interacciones en Interfases No Polares
El grupo trifluorometilo se ha utilizado para mejorar las interacciones en interfases no polares. Las mediciones de lipofilia demuestran que la prolina sustituida con CF3 muestra una hidrofobicidad comparable a la valina, lo que sugiere la posible aplicación de estos residuos para mejorar las interacciones en interfases no polares .
Productos Farmacéuticos, Agroquímicos y Materiales
El grupo trifluorometilo juega un papel cada vez más importante en productos farmacéuticos, agroquímicos y materiales . Este grupo se ha utilizado en la trifluorometilación de intermediarios radicales centrados en carbono .
Trifluorometilación Radical
El grupo trifluorometilo se ha utilizado en la trifluorometilación radical. Se han descrito avances recientes en la trifluorometilación de intermediarios radicales centrados en carbono .
Funcionalización Deshidroxilativa
El grupo trifluorometilo se ha utilizado en la funcionalización deshidroxilativa. Se ha prestado mucha atención a la síntesis de compuestos orgánicos funcionalizados mediante la funcionalización deshidroxilativa de alcoholes parentales .
Direcciones Futuras
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, the future directions of research on “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” and related compounds may involve further exploration of their potential applications in these fields .
Mecanismo De Acción
Target of action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that this compound could interact with a variety of biological targets due to the presence of this group.
Mode of action
Without specific studies on this compound, it’s hard to say exactly how it interacts with its targets. Compounds with a trifluoromethyl group often undergo trifluoromethylation of carbon-centered radical intermediates .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound affects. The trifluoromethyl group is known to play a role in a variety of biochemical reactions .
Propiedades
IUPAC Name |
(2R)-2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFXQNABVOHIB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652901 | |
| Record name | (2R)-2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851528-84-2 | |
| Record name | (2R)-2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-3-(2-methylpropyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1499101.png)
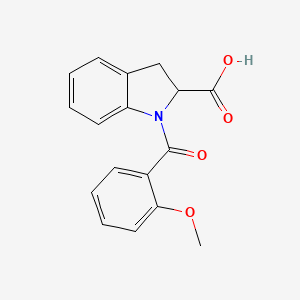



![Acetic acid;1,4-dimethyl-5H-(614C)pyridino[4,3-b]indol-3-amine](/img/structure/B1499111.png)
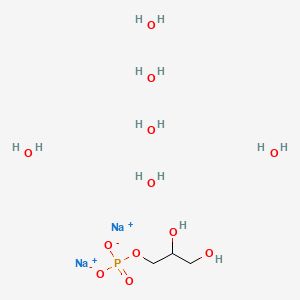
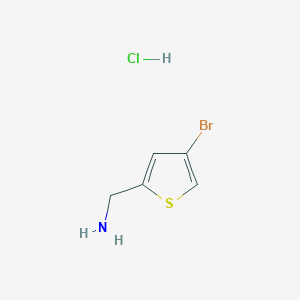
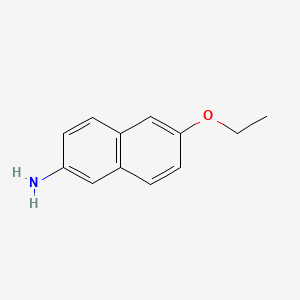
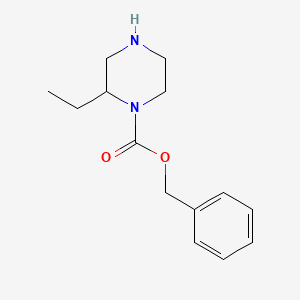

![Methyl 4-{[(3-chloropropoxy)carbonyl]amino}benzoate](/img/structure/B1499129.png)